Trimethyl(pentyl)silane
Overview
Description
. It is a trialkylsilane, characterized by a silicon atom bonded to three methyl groups and one pentyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(pentyl)silane can be synthesized through the hydrosilylation of pentene with trimethylsilane in the presence of a catalyst. The reaction typically involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of pentene . Common catalysts used in this process include platinum-based catalysts such as Karstedt’s catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(pentyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: this compound can be used with catalysts like palladium or platinum to facilitate reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(pentyl)silane has several applications in scientific research:
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which trimethyl(pentyl)silane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a silicon-centered radical or cation. This intermediate then reacts with the substrate to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but with a shorter alkyl chain (methyl group instead of pentyl).
Triethylsilane: Contains ethyl groups instead of methyl and pentyl groups.
Phenylsilane: Contains a phenyl group instead of an alkyl group.
Uniqueness
Trimethyl(pentyl)silane is unique due to its longer alkyl chain, which can influence its reactivity and solubility in different solvents. This makes it suitable for specific applications where other trialkylsilanes may not be as effective .
Properties
IUPAC Name |
trimethyl(pentyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFWYWGTJDPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296007 | |
Record name | Trimethyl(pentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-49-2 | |
Record name | NSC106793 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl(pentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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